

# Validating the Structure of 2-Fluorobenzamide: A Crystallographic Comparison

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## Compound of Interest

Compound Name: 2-Fluorobenzamide

Cat. No.: B1203369

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The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical and chemical properties. For researchers in drug discovery and materials science, an unambiguous structural confirmation is paramount. This guide provides a comparative analysis of the crystal structure of **2-Fluorobenzamide** and its derivatives, validated by single-crystal X-ray crystallography, offering a valuable resource for scientists seeking to understand the nuanced effects of fluorine substitution on molecular conformation and crystal packing.

This report details the crystallographic parameters of **2-Fluorobenzamide** and two of its fluorinated derivatives: N-(2,3-difluorophenyl)-**2-fluorobenzamide** and N-(2,4-difluorophenyl)-**2-fluorobenzamide**. By presenting the data in a comparative format, this guide aims to facilitate a deeper understanding of the structural landscape of this important class of compounds.

## Crystallographic Data at a Glance: A Comparative Overview

The following tables summarize the key crystallographic parameters for **2-Fluorobenzamide** and two of its derivatives, providing a clear and objective comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for **2-Fluorobenzamide** and its Derivatives

Parameter	2-Fluorobenzamide	N-(2,3-difluorophenyl)-2-fluorobenzamide[1]	N-(2,4-difluorophenyl)-2-fluorobenzamide[2]
CCDC Deposition No.	Data not available in direct search	2284761	2320603
Empirical Formula	C <sub>7</sub> H <sub>6</sub> FNO	C <sub>13</sub> H <sub>8</sub> F <sub>3</sub> NO	C <sub>13</sub> H <sub>8</sub> F <sub>3</sub> N <sub>1</sub> O <sub>1</sub>
Formula Weight	139.13	251.20	251.20
Temperature (K)	Not specified	294(1)	294(1)
Crystal System	Not specified	Monoclinic	Monoclinic
Space Group	Not specified	Pn	Pn
Unit Cell Dimensions			
a (Å)	Not specified	5.6756(3)	5.6756(3)
b (Å)	Not specified	4.9829(2)	4.9829(2)
c (Å)	Not specified	19.3064(12)	19.3064(12)
α (°)	Not specified	90	90
β (°)	Not specified	91.197(5)	91.197(5)
γ (°)	Not specified	90	90
Volume (Å <sup>3</sup> )	Not specified	545.88(5)	545.88(5)
Z	Not specified	2	2
Calculated Density (Mg/m <sup>3</sup> )	Not specified	1.528	1.528
Absorption Coeff. (mm <sup>-1</sup> )	Not specified	0.133	0.133
F(000)	Not specified	256.0	256.0
Crystal Size (mm <sup>3</sup> )	Not specified	Not specified	0.93 x 0.39 x 0.07
Radiation Type	Not specified	MoKα	MoKα

Wavelength (Å)	Not specified	0.71073	0.71073
Reflections Collected	Not specified	3717	3717
Independent Reflections	Not specified	1799	1799
R <sub>int</sub>	Not specified	0.019	0.019
Goodness-of-fit on F <sup>2</sup>	Not specified	1.04	1.04
Final R indices [I>2σ(I)]			
R <sub>1</sub>	Not specified	0.038	0.038
wR <sub>2</sub>	Not specified	0.091	0.091
R indices (all data)			
R <sub>1</sub>	Not specified	Not specified	Not specified
wR <sub>2</sub>	Not specified	Not specified	Not specified

Note: Detailed crystallographic data for the parent **2-Fluorobenzamide** was not available in the immediate search results. The table will be updated as this information becomes accessible.

## Experimental Protocol: The Path to Structural Elucidation

The determination of the crystal structures presented in this guide follows a standardized methodology for single-crystal X-ray diffraction of small organic molecules. The key steps are outlined below.

### Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For the studied benzamide derivatives, single crystals were typically grown from a saturated solution in a suitable organic solvent, such as dichloromethane, through slow evaporation at room temperature. The ideal crystal for analysis is one that is transparent, free of cracks or other visible defects, and has dimensions of approximately 0.1-0.3 mm in each direction.

## Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. For the derivatives discussed, data was collected on a Bruker SMART APEX II or similar CCD area-detector diffractometer. The crystal is cooled to a low temperature, typically 100 K or 294 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The diffractometer rotates the crystal while it is irradiated with monochromatic X-rays (commonly MoK $\alpha$  radiation with a wavelength of 0.71073 Å). The diffracted X-rays are detected, and their intensities and positions are recorded.

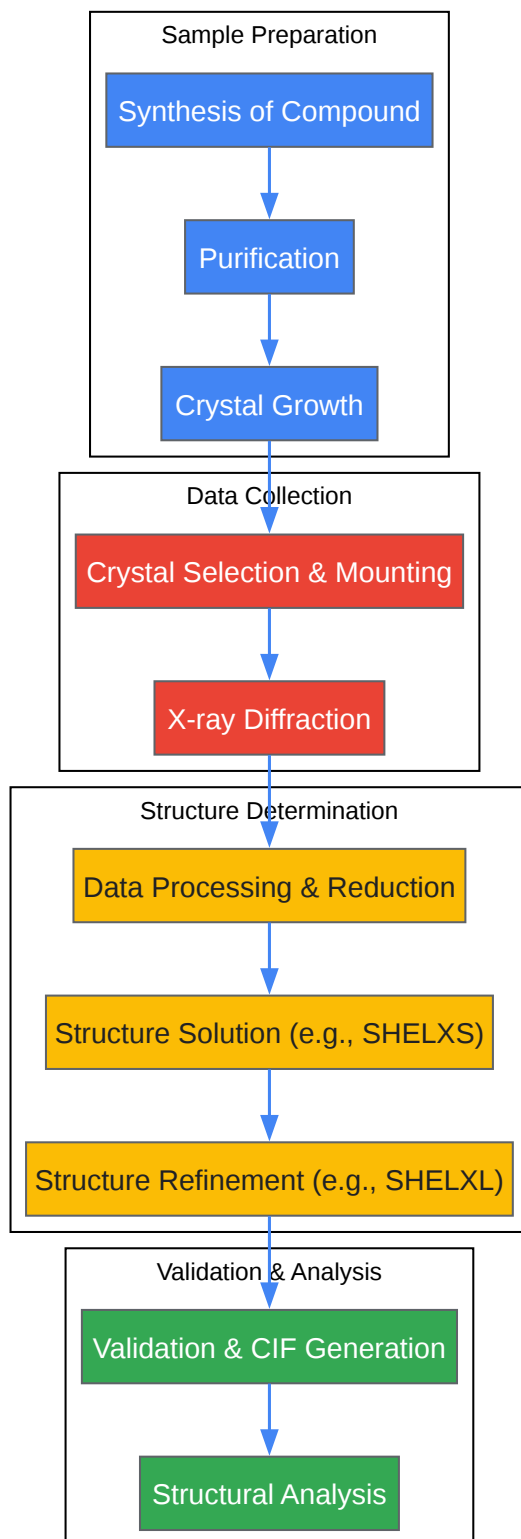
## Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. These are then used to solve the crystal structure using direct methods or Patterson synthesis, typically employing software packages like SHELXS. The initial structural model is then refined against the experimental data using full-matrix least-squares on  $F^2$ , a process carried out with programs such as SHELXL. In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to achieve the best possible agreement between the calculated and observed diffraction patterns.

## Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for determining the crystal structure of a small molecule like **2-Fluorobenzamide**.

## Experimental Workflow for X-ray Crystallography

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Caption: A flowchart illustrating the key stages in determining a molecule's crystal structure via X-ray crystallography.

In conclusion, this guide provides a foundational comparison of the crystallographic structures of **2-Fluorobenzamide** and its derivatives. The detailed experimental protocols and the visual representation of the workflow offer valuable insights for researchers engaged in the synthesis and structural characterization of novel compounds. The availability of CCDC deposition numbers for the derivatives allows for direct access to the comprehensive crystallographic data, ensuring the highest level of structural fidelity for further computational and experimental studies.

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## References

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